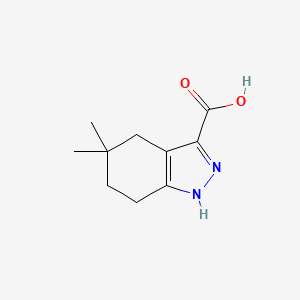

5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylic acid in certain chemical databases, reflecting the specific numbering system applied to the tetrahydroindazole framework. The Chemical Abstracts Service registry number 1342547-91-4 provides unique identification for this compound in chemical literature and databases.

The molecular formula C₁₀H₁₄N₂O₂ indicates the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 194.23 grams per mole. The compound belongs to the broader classification of indazole derivatives, which are bicyclic heterocyclic compounds containing a pyrazole ring fused to a benzene ring. The tetrahydro designation indicates that four positions in the six-membered ring portion have been reduced from the fully aromatic indazole system, creating a partially saturated bicyclic structure.

The European Community number 983-035-2 provides additional regulatory identification for this compound within European chemical registration systems. Alternative synonyms include 5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, reflecting the tautomeric nature of indazole systems where the hydrogen can reside on either nitrogen atom. The systematic naming convention emphasizes the specific substitution pattern, with the dimethyl groups located at the 5-position and the carboxylic acid functionality at the 3-position of the indazole core.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of partially saturated bicyclic systems. The compound maintains the planar pyrazole ring structure typical of indazole derivatives while incorporating a saturated six-membered ring that adopts specific conformational preferences. The presence of the spiro-like dimethyl substitution at the 5-position significantly influences the overall molecular geometry and conformational stability.

Conformational analysis reveals that the partially saturated ring in tetrahydroindazole systems typically adopts a sofa conformation, as observed in related structures. The distance measurements from key atoms to mean planes formed by the ring systems provide quantitative assessment of the three-dimensional architecture. The dihedral angles between different ring planes and the orientation of substituents contribute to the overall molecular shape and potential intermolecular interactions.

The Simplified Molecular Input Line Entry System representation CC1(CCC2=C(C1)C(=NN2)C(=O)O)C provides a linear notation that encodes the complete connectivity and stereochemical information. This notation indicates the specific arrangement of the dimethyl groups and their influence on the molecular geometry. The carboxylic acid group at the 3-position can adopt different orientations relative to the indazole plane, potentially affecting both intramolecular and intermolecular hydrogen bonding patterns.

Computational studies of related tetrahydroindazole compounds have demonstrated that the ring conformation significantly affects the overall molecular properties. The tetrahydroindazole framework provides a rigid scaffold while allowing for conformational flexibility in the saturated ring portion. The specific substitution pattern in this compound creates additional steric constraints that influence the preferred conformational states and potential energy barriers between different conformers.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers comprehensive insights into the molecular connectivity and dynamic behavior in solution. The presence of multiple methyl groups, methylene units, and the carboxylic acid functionality creates distinct spectroscopic signatures that enable unambiguous structural identification.

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various hydrogen environments within the molecule. The dimethyl groups at the 5-position typically appear as singlets in the aliphatic region, while the methylene protons of the saturated ring exhibit more complex coupling patterns due to their proximity to the aromatic system and substitution effects. The carboxylic acid proton, when observable, appears significantly downfield due to the electron-withdrawing nature of the carbonyl group and potential hydrogen bonding effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid group appears in the characteristic downfield region around 170-180 parts per million, while the aromatic carbons of the indazole system exhibit chemical shifts typical of nitrogen-containing heterocycles. The aliphatic carbons of the saturated ring and the dimethyl substituents appear in the upfield regions with distinct chemical shifts reflecting their specific electronic environments.

Infrared spectroscopy reveals characteristic vibrational frequencies associated with the functional groups present in the molecule. The carboxylic acid group exhibits strong absorption bands corresponding to both the carbon-oxygen and oxygen-hydrogen stretching vibrations. The indazole nitrogen-hydrogen stretch and the various carbon-carbon and carbon-nitrogen stretching modes of the heterocyclic system provide additional structural information. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure and substitution pattern.

X-ray Crystallographic Studies and Hirshfeld Surface Analysis

X-ray crystallographic studies of related tetrahydroindazole compounds provide valuable insights into the solid-state structure and packing arrangements. The partially saturated ring in the tetrahydroindazole core consistently adopts a sofa conformation, with specific atoms displaced from the mean plane of the remaining ring atoms. These crystallographic observations support conformational predictions and provide precise geometric parameters for bond lengths, bond angles, and torsion angles.

Hirshfeld surface analysis has emerged as a powerful tool for investigating intermolecular interactions in molecular crystals. This analytical approach provides quantitative visualization of various types of intermolecular interactions, including hydrogen bonding, van der Waals forces, and aromatic stacking interactions. The method involves defining a molecular surface based on electron density distributions and mapping the strength of intermolecular interactions through color-coded representations.

The application of Hirshfeld surface analysis to indazole-containing compounds reveals characteristic interaction patterns. Hydrogen bonding interactions, particularly those involving the carboxylic acid group and the indazole nitrogen atoms, appear as red regions on the Hirshfeld surface, indicating close intermolecular contacts. The analysis provides two-dimensional fingerprint plots that serve as quantitative descriptors of the intermolecular interaction landscape and enable comparison between different crystal forms or related compounds.

Related crystallographic studies of indazole derivatives demonstrate that the organic moieties often form stacked supramolecular structures stabilized by aromatic-aromatic interactions. The distance between ring centroids in these stacking arrangements typically ranges from 3.5 to 3.8 angstroms, consistent with favorable aromatic interactions. The shortest intermolecular contacts often involve nitrogen atoms from adjacent molecules, reflecting the electron-rich nature of the heterocyclic system.

Statistical investigations using Hirshfeld surface analysis on large datasets of related compounds have revealed correlations between molecular features and intermolecular interaction patterns. The presence of hydrogen bond donors and acceptors, such as the carboxylic acid group and indazole nitrogen atoms in this compound, significantly influences the types and strengths of intermolecular interactions observed in the solid state. These findings provide valuable information for understanding crystal packing preferences and predicting solid-state behavior of related compounds.

Properties

IUPAC Name |

5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2)4-3-7-6(5-10)8(9(13)14)12-11-7/h3-5H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMDTJILBJJLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C(=NN2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids. For instance, the reaction of a hydrazine derivative with a diketone in the presence of an acid catalyst can yield the desired indazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the indazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research has indicated that derivatives of indazole compounds exhibit antidepressant-like effects. The structural characteristics of 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may contribute to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that such compounds can modulate these pathways effectively, leading to potential therapeutic applications in treating depression and anxiety disorders .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs . This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its carboxylic acid functional group allows for polymerization reactions that can lead to the development of materials with tailored properties such as increased thermal stability and mechanical strength . These materials could find applications in coatings and composite materials.

Agricultural Research

Pesticide Development

The potential use of this compound in agricultural chemistry has been explored, particularly in the development of new pesticides. The indazole structure is known for its biological activity against various pests and diseases affecting crops. Research into its efficacy as an insecticide or fungicide could lead to environmentally friendly alternatives to conventional chemical pesticides .

Case Studies

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Position Variations

The position and number of methyl groups on the indazole scaffold significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

Functional Group Modifications

Derivatives with alternative functional groups exhibit distinct properties:

Key Observations :

- Ester vs. Acid : The ethyl ester () enhances membrane permeability, whereas the carboxylic acid form may improve target binding via ionization.

- Hydrazide Derivatives : SRF () demonstrates how functional group replacement (carboxylic acid → hydrazide) can confer anticancer activity by targeting microtubules.

Fluorinated Derivatives

Fluorine substitution on the phenyl ring alters electronic and pharmacokinetic profiles:

Key Observations :

- Supplier Variability : Fluorinated analogs are available at high purity (≥95%) for research applications .

Biological Activity

5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (DMTHICA) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 194.23 g/mol

- CAS Number : 1342547-91-4

- Chemical Structure : The indazole framework contributes to its biological properties, particularly in interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of DMTHICA. For instance, it has shown significant inhibitory effects against several cancer cell lines. The following table summarizes some key findings related to its antitumor activity:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 8.3 | Inhibition of cell proliferation |

| HCT116 | 1.3 | Induction of apoptosis |

| KG1 | 25.3 | Cell cycle arrest |

| SNU16 | 77.4 | Inhibition of signaling pathways |

These results indicate that DMTHICA may act through multiple mechanisms, including apoptosis induction and cell cycle modulation, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

In addition to its antitumor properties, DMTHICA has been evaluated for anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC values for COX-2 inhibition were reported as follows:

| Compound | IC (µM) |

|---|---|

| DMTHICA | 0.04 ± 0.02 |

| Celecoxib (standard) | 0.04 ± 0.01 |

This suggests that DMTHICA exhibits comparable potency to established anti-inflammatory drugs .

Neuropharmacological Activity

Recent research has explored the neuropharmacological potential of DMTHICA as a multi-target ligand for dopamine and serotonin receptors. This is particularly relevant in the context of developing treatments for schizophrenia and other neuropsychiatric disorders. The compound demonstrated affinity towards various receptor subtypes, which is crucial for its therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of DMTHICA is essential for optimizing its biological activity. Modifications on the indazole ring and carboxylic acid group have been shown to influence its potency and selectivity towards different biological targets. For example:

- Substituents at the 4 and 6 positions of the indazole ring significantly affect receptor binding affinity.

- Variations in the carboxylic acid moiety can alter solubility and bioavailability.

These insights are critical for guiding future synthetic efforts aimed at enhancing the efficacy of DMTHICA derivatives .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of DMTHICA in vivo using mouse models with implanted tumors. The results indicated that treatment with DMTHICA significantly reduced tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Inflammation Model

In a carrageenan-induced paw edema model, DMTHICA exhibited marked reduction in inflammation markers compared to untreated controls. This finding underscores its potential utility in treating inflammatory conditions.

Q & A

Q. What are the established synthetic routes for 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, and what are their critical reaction parameters?

The compound is typically synthesized via reductive cyclization or transition metal-catalyzed reactions. For example, a reductive cyclization approach involves reacting cyclohexane-1,3-dione derivatives with hydrazine under acidic conditions. Key parameters include temperature control (80–100°C), solvent selection (e.g., acetic acid or ethanol), and stoichiometric ratios of reagents to avoid side products like over-oxidized intermediates. Post-synthesis purification often employs recrystallization from DMF/acetic acid mixtures to achieve >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Structural validation relies on a combination of spectroscopic and chromatographic methods:

- NMR : H and C NMR confirm the indazole core and substituents (e.g., methyl groups at δ 1.2–1.5 ppm).

- FT-IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and N-H indazole peaks at ~3200 cm⁻¹.

- HPLC-MS : Monitors purity (>98%) and molecular weight (MW 226.18) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis, and how are byproducts minimized?

Yield optimization involves factorial design experiments to test variables like catalyst loading (e.g., Pd/C for hydrogenation), reaction time, and solvent polarity. For instance, a 2 factorial design (variables: temperature, catalyst concentration, and pH) identified optimal conditions (90°C, 5% Pd/C, pH 4) yielding 82% product with <5% byproducts. Computational tools like quantum chemical pathfinding (e.g., ICReDD’s methods) further refine conditions by predicting transition states and intermediates .

Q. How do contradictory biological activity results (e.g., anticancer vs. non-active) arise in studies of this compound, and how can they be resolved?

Discrepancies often stem from assay conditions (e.g., cell line specificity, concentration ranges) or impurities in test samples. To address this:

- Reproducibility checks : Validate activity across multiple cell lines (e.g., MCF-7, HeLa) and independent labs.

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites.

- Docking studies : Compare binding affinities to target proteins (e.g., kinase enzymes) using AutoDock Vina .

Q. What computational methods are effective in predicting the pharmacokinetic properties of this indazole derivative?

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions via tools like SwissADME or Schrödinger’s QikProp provide insights:

- Lipophilicity : LogP ~2.1 (suggesting moderate membrane permeability).

- Solubility : -3.2 logS (indicating need for prodrug formulations).

- CYP450 interactions : Predicted low inhibition risk for CYP3A4, reducing drug-drug interaction concerns .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported solubility and stability data for this compound?

Contradictions may arise from solvent polarity, temperature, or measurement techniques. Standardized protocols include:

- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cross-validate results using differential scanning calorimetry (DSC) to detect polymorphic changes .

Methodological Design

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of this compound’s derivatives?

A tiered SAR approach is advised:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.